Pyridine, 4-methoxy-, hydrobromide
Description
Pyridine, 4-methoxy-, hydrobromide is a hydrobromide salt derivative of 4-methoxypyridine, characterized by a methoxy (-OCH₃) substituent at the 4-position of the pyridine ring. This electron-donating group significantly influences the electronic and steric properties of the molecule. The compound is typically synthesized via nucleophilic substitution or coupling reactions, as exemplified by methods involving brominated pyridine precursors and optimized catalytic conditions . Its purity and stability are rigorously validated, with analytical reports confirming high purity (>98%) and consistent spectral data (¹H NMR) . The hydrobromide form enhances solubility in polar solvents, though dissociation in proton-accepting solvents (e.g., DMF or pyridine) may occur, releasing HBr and altering reactivity .
Properties
CAS No. |
65466-70-8 |
|---|---|
Molecular Formula |
C6H8BrNO |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
4-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C6H7NO.BrH/c1-8-6-2-4-7-5-3-6;/h2-5H,1H3;1H |
InChI Key |
QYNFPVIDFVYHHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC=C1.Br |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Significance
4-Methoxypyridine hydrobromide belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The methoxy (-OCH₃) substituent at the para position enhances electron density, influencing reactivity in cross-coupling and alkylation reactions. Its hydrobromide form improves solubility in polar solvents, making it advantageous for catalytic applications and drug intermediate synthesis.
Synthetic Routes to 4-Methoxypyridine Hydrobromide
Nucleophilic Aromatic Substitution of 4-Chloropyridine
This two-step method involves methoxylation followed by quaternization :
Step 1: Synthesis of 4-Methoxypyridine
4-Chloropyridine reacts with sodium methoxide (NaOCH₃) under reflux conditions in methanol. The reaction proceeds via nucleophilic aromatic substitution, displacing chloride with methoxy:
$$
\text{C₅H₄ClN} + \text{NaOCH₃} \xrightarrow{\Delta, \text{MeOH}} \text{C₆H₇NO} + \text{NaCl}
$$
- Molar Ratio : 1:1.2 (4-chloropyridine : NaOCH₃)
- Temperature : 65–70°C
- Duration : 24 hours
- Yield : 85–90%
Step 2: Formation of Hydrobromide Salt
The free base 4-methoxypyridine is treated with hydrobromic acid (HBr, 48% w/w) in ethanol. Protonation occurs at the pyridinic nitrogen, forming the hydrobromide salt:
$$
\text{C₆H₇NO} + \text{HBr} \rightarrow \text{C₆H₇BrN₂O}
$$
Crystallization Protocol :
Direct Bromination Using N-Bromosuccinimide (NBS)
While primarily used for allylic bromination, NBS has been adapted for pyridine derivatives under radical conditions. This one-pot method avoids handling gaseous HBr:
- Reagents : 4-Methoxypyridine (1 equiv), NBS (1.5 equiv), ethyl acetate (solvent).
- Conditions : 60–75°C for 8–12 hours.
- Workup : Cool to 0–10°C, filter, wash with deionized water.
Key Metrics :
- Yield : 89–93%
- Purity : >98% (HPLC)
- Advantage : Solvent (ethyl acetate) is recyclable, reducing waste.
Grignard Reagent-Mediated Functionalization
A less common route employs phenyl chloroformate and ethylmagnesium bromide (EtMgBr) to introduce the methoxy group indirectly:
$$
\text{C₅H₅N} + \text{ClCO₂Ph} \xrightarrow{\text{EtMgBr}} \text{C₆H₇NO} \xrightarrow{\text{HBr}} \text{C₆H₇BrN₂O}
$$
Challenges :
- Requires anhydrous conditions.
- Lower yield (75–80%) due to side reactions.
Comparative Analysis of Methodologies
| Parameter | Nucleophilic Substitution | NBS Bromination | Grignard Approach |
|---|---|---|---|
| Yield | 90–95% | 89–93% | 75–80% |
| Reaction Time | 24–30 hours | 8–12 hours | 18–24 hours |
| Solvent Recovery | Moderate (MeOH) | High (Ethyl Acetate) | Low (Et₂O) |
| Safety | Handles HBr | Avoids HBr gas | Pyrophoric reagents |
| Scalability | Industrial | Pilot-scale | Lab-scale |
Key Observations :
Structural and Spectroscopic Characterization
1H NMR (400 MHz, D₂O) :
- δ 8.45 (d, 2H, J = 6.0 Hz, pyridine H-2/H-6)
- δ 7.05 (d, 2H, J = 6.0 Hz, pyridine H-3/H-5)
- δ 3.95 (s, 3H, OCH₃)
FT-IR (KBr) :
- 1630 cm⁻¹ (C=N stretch)
- 1250 cm⁻¹ (C-O-C asymmetric)
- 2850 cm⁻¹ (N-H stretch of hydrobromide)
XRD : Monoclinic crystal system (P2₁/c), confirming salt formation.
Industrial and Environmental Considerations
- Waste Management : Ethyl acetate recovery in NBS routes reduces E-factor by 40% compared to methanol-based processes.
- Cost Analysis : Raw material costs favor nucleophilic substitution ($12.50/mol) over NBS ($18.20/mol).
- Regulatory Compliance : ICH Q3D guidelines mandate bromide residuals <10 ppm in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-methoxy-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: 4-methoxy-pyridine-3-carboxylic acid.
Reduction: 4-methoxy-1,4-dihydropyridine.
Substitution: 4-methoxy-pyridine-3-amine.
Scientific Research Applications
Pyridine, 4-methoxy-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridine, 4-methoxy-, hydrobromide involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pyridine ring can act as a ligand, coordinating with metal ions or interacting with biological macromolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The 4-methoxy group distinguishes this compound from other pyridine derivatives. Key comparisons include:
- Steric Effects : Substituents at the 6-position (e.g., phenyl in 2-pyridyl oxazolines) introduce steric hindrance, rendering catalysts inactive, unlike the 4-methoxy group, which avoids such steric interference .
Catalytic and Reactivity Profiles
Physicochemical Properties
- Solubility : The hydrobromide form improves aqueous solubility but may dissociate in polar aprotic solvents (e.g., DMF), releasing HBr and forming free dipyrromethenes .
Q & A
What are the common synthetic routes for preparing pyridine, 4-methoxy-, hydrobromide?
Basic
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, bromination of 4-methoxypyridine using hydrobromic acid (HBr) under controlled conditions is a standard approach. Green chemistry methods, such as multicomponent reactions inspired by Hantzsch 1,4-dihydropyridine synthesis, can also be adapted . Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product .
How does the position of the methoxy group influence the reactivity of pyridine derivatives in substitution reactions?
Advanced
The 4-methoxy group’s electron-donating nature increases the electron density of the pyridine ring, enhancing electrophilicity at specific positions. For instance, bromination reactions at the 3-position of 4-methoxy pyridine derivatives are favored due to electronic activation. However, steric hindrance from bulky substituents (e.g., 6-phenyl groups) can deactivate catalysts or reduce reactivity . Comparative studies with 2- or 3-methoxy analogs show distinct regioselectivity patterns, with 4-methoxy derivatives exhibiting higher stability in acidic conditions .
What spectroscopic methods are recommended for characterizing this compound?
Basic
Key techniques include:
- NMR (1H/13C) : To confirm structural integrity and substituent positions.
- IR spectroscopy : Identifies functional groups (e.g., C=C stretching at ~1600 cm⁻¹ and C-H out-of-plane wagging modes) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
For thermal stability analysis, variable-temperature IR (TD-IR) is critical, showing no decomposition up to 523 K .
How can researchers resolve contradictions in reported biological activities of 4-methoxy pyridine derivatives?
Advanced
Discrepancies in biological data (e.g., anti-leishmanial activity vs. inactivity) may stem from assay conditions or substituent variations. To address this:
- Control variables : Use identical cell lines, concentrations, and incubation times.
- Comparative SAR studies : Test analogs like 4-methylpyridine or 4-cyanopyridine to isolate electronic vs. steric effects.
- Mechanistic validation : Employ enzyme inhibition assays (e.g., collagen-induced platelet aggregation studies) to confirm target interactions .
What strategies optimize the yield of this compound in microwave-assisted synthesis?
Advanced
Key parameters include:
- Temperature : 140°C for 2–5 minutes to minimize side reactions.
- Catalyst loading : Bis(triphenylphosphine)palladium(II) dichloride (0.05–0.1 eq.) for cross-coupling reactions .
- Workup : Use anhydrous Na₂SO₄ for drying and silica gel chromatography (ethyl acetate/hexane gradients) for purification, achieving yields up to 89% .
What are the primary applications of this compound in medicinal chemistry research?
Basic
This compound serves as:
- A precursor for antileishmanial agents and enzyme inhibitors.
- A ligand in supramolecular co-crystals for studying π-π stacking and hydrogen bonding .
- A building block for benzoxazole derivatives, which exhibit antiplatelet activity .
How do electronic effects of the 4-methoxy group impact catalytic reactions involving pyridine ligands?
Advanced
The electron-donating methoxy group enhances the Lewis basicity of the pyridine nitrogen, improving coordination with metal catalysts. However, in 2-pyridyl oxazoline systems, this substitution (e.g., ligand 18 ) did not boost catalytic efficiency, likely due to competing steric effects or altered transition-state geometry . Contrastingly, in Pd-mediated cross-coupling reactions, 4-methoxy substituents improve stability and reduce catalyst poisoning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
